molecular formula C17H13NO4 B183366 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid CAS No. 3588-64-5

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Cat. No. B183366
CAS RN: 3588-64-5
M. Wt: 295.29 g/mol
InChI Key: VAYRSTHMTWUHGE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H15NO4 . The molecular weight of the compound is 261.28 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented. The compound has a molecular weight of 261.28 . More specific properties like melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Heparanase Inhibition and Anti-angiogenic Effects

2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acids, closely related to the queried compound, are known as inhibitors of the enzyme heparanase. These compounds display significant heparanase inhibitory activity and demonstrate over 100-fold selectivity over human beta-glucuronidase. They also exhibit anti-angiogenic effects, suggesting their potential as therapeutic agents (Courtney et al., 2004).

Electrochemical DNA Hybridization Sensors

Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) (PTAE), a polymer derived from a similar compound, has been used in electrochemical DNA hybridization sensors. This technology is significant for its sensitivity and potential in genetic analysis and diagnostics (Cha et al., 2003).

Evaluation for Sickle Cell Disease Treatment

Various derivatives, including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl compounds, were evaluated as potential treatments for sickle cell disease. These compounds showed promising results, displaying non-genotoxic characteristics in vivo, making them candidate drugs for treating sickle cell disease symptoms (dos Santos et al., 2011).

Synthesis and Characterization in Organometallic Chemistry

In organometallic chemistry, isophthalic acid and benzoic acid derivatives, including 5-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-isophthalic acid, have been synthesized and characterized. These compounds form complexes with triphenyltin(IV) and exhibit interesting molecular structures with potential applications in various chemical processes (Liu et al., 2011).

Ultrasonic Investigations in Drug Transmission

Ultrasonic studies of N-phthaloyl compounds, including derivatives of 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl, have been conducted to understand molecular interactions in different solvents. This research provides valuable insights into drug transmission and absorption mechanisms (Tekade et al., 2019).

Development of Green Analgesic and Antipyretic Agents

The compound's derivatives have been used in environmentally friendly syntheses of potential analgesic and antipyretic agents. These derivatives demonstrate the feasibility of developing green chemistry approaches in pharmaceutical synthesis (Reddy et al., 2014).

Future Directions

The future directions of research involving this compound are not specified in the available resources. As this compound is provided to early discovery researchers, it may be used in various fields of research .

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYRSTHMTWUHGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10281020
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10281020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

CAS RN

3588-64-5, 38229-08-2
Record name 1,3-Dihydro-1,3-dioxo-α-(phenylmethyl)-2H-isoindole-2-acetic acid
Source CAS Common Chemistry
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Record name NSC 19760
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19760
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Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Source EPA DSSTox
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Record name N-PHTHALOYL-DL-PHENYLALANINE
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Synthesis routes and methods I

Procedure details

To a stirred solution of d,1-phenylalanine (4.17 g, 25.0 mmol) and sodium carbonate (2.78 g, 26.25 mmol) in 50 mL of water is added N-carboethoxyphthallmde (5.65 g, 25.0 mmol). The resulting slurry is stirred for 1.5 hour and filtered. The pH of the filtrate is adjusted to 1-2 with 4N hydrochloric acid with stirring. After 20 minutes, the slurry is refiltered and the solid washed with water. The solid is dried in vacuo (60° C., <1 mm) to afford 5.44 g (74%) of 2-phthalimido-3-phenylpropionic acid as a white powder: mp 165°-169° C.; 1H NMR (DMSO-d6, 250 M Hz) δ 12.5(br s, 1H), 7.84(s, 4H), 7.23-7.06 (m, 5H), 5.13 (dd, 1H, J=5.0), 3.26-3.05 (m, 2H); 13C NMR (250 MHz, DMSO-d6) δ 170.0, 167.0, 137.2, 134.8, 130.6, 128.6, 128.2, 126.5, 123.3, 52.8, 33.8. Anal. Calculated for C17H13NO4. Theoretical: C, 69.15; H, 4.44; N, 4.74. Found: C, 69.07; H, 4.34; N, 4.78.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of d,l-phenylalanine (4.17 g, 25.0 mmol) and sodium carbonate (2.78 g, 26.25 mmol) in 50 mL of water is added N-carboethoxyphthalimide (5.65 g, 25.0 mmol). The resulting slurry is stirred for 1.5 hour and filtered. The pH of the filtrate is adjusted to 1-2 with 4 N hydrochloric acid with stirring. After 20 minutes, the slurry is refiltered and the solid washed with water. The solid is dried in vacuo (60° C.,<1 mm) to afford 5.44 g (74%) of 2-phthalimido-3-phenylpropionic acid as a white powder: mp 165-169° C.; 1H NMR (DMSO-d6, 250 M Hz) δ 12.5(br s, 1H), 7.84(s, 4H), 7.23-7.06 (m, 5H), 5.13 (dd, 1H, J=5.0), 3.26-3.05 (m, 2H); 13C NMR (250 MHz, DMSO-d6)δ 170.0, 167.0, 137.2, 134.8, 130.6, 128.6, 128.2, 126.5, 123.3, 52.8, 3.3.8. Anal. Calculated for C17H13NO4. Theoretical: C, 69.15; H, 4.44; N, 4.74. Found: C, 69.07; H, 4.34; N, 4.78.
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
2.78 g
Type
reactant
Reaction Step One
Quantity
5.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 3
Reactant of Route 3
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 4
Reactant of Route 4
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 5
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid
Reactant of Route 6
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoic acid

Citations

For This Compound
1
Citations
S Naz, FA Shah, H Nadeem, S Sarwar… - Drug Design …, 2021 - Taylor & Francis
Purpose The development of resistance to available anticancer drugs is increasingly becoming a major challenge and new chemical entities could be unveiled to compensate this …
Number of citations: 2 www.tandfonline.com

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